7-Chloroisochroman-4-one
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Overview
Description
7-Chloroisochroman-4-one is a heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It is a derivative of isochromanone, characterized by the presence of a chlorine atom at the 7th position of the isochroman-4-one structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisochroman-4-one typically involves the chlorination of isochroman-4-one. One common method includes the reaction of isochroman-4-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted isochroman-4-one derivatives.
Scientific Research Applications
7-Chloroisochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 7-Chloroisochroman-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom at the 7th position enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site or by blocking receptor-ligand interactions, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Isochroman-4-one: Lacks the chlorine atom, resulting in different biological activities.
Chroman-4-one: Similar structure but with a different substitution pattern, leading to varied pharmacological properties.
7-Bromoisocroman-4-one: Similar to 7-Chloroisochroman-4-one but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity
Uniqueness: this compound is unique due to the presence of the chlorine atom, which significantly influences its chemical reactivity and biological activity. This substitution enhances its potential as a pharmacophore in drug design and development .
Properties
IUPAC Name |
7-chloro-1H-isochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFAJIDLBDBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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